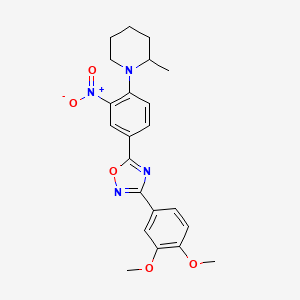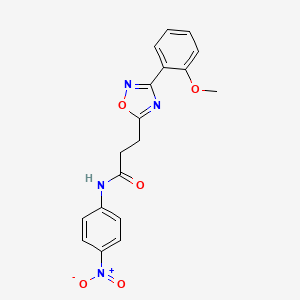
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPA is a derivative of the oxadiazole family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, leading to the disruption of microtubule assembly and cell division. MNPA has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, MNPA has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages when used in lab experiments, including its potent antitumor activity, anti-inflammatory and analgesic properties, and potential for the treatment of various diseases. However, MNPA also has several limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of MNPA, including the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of MNPA and to develop more efficient synthesis methods for the compound. Finally, the development of MNPA derivatives with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
In conclusion, MNPA is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of MNPA and to develop more efficient synthesis methods for the compound. Additionally, the development of MNPA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of future research.
Méthodes De Synthèse
MNPA can be synthesized through various methods, including the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate and nitrobenzene under reflux conditions. The resulting product is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form MNPA. Other methods of synthesis include the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate and 4-nitrobenzoyl chloride in the presence of triethylamine and acetic anhydride.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MNPA has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-5-3-2-4-14(15)18-20-17(27-21-18)11-10-16(23)19-12-6-8-13(9-7-12)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVQBGZOBAIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


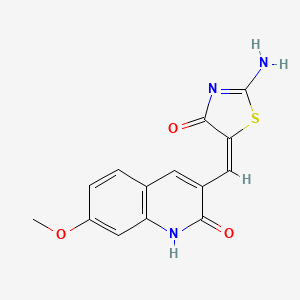
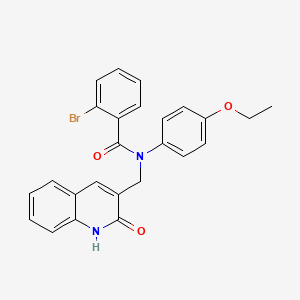


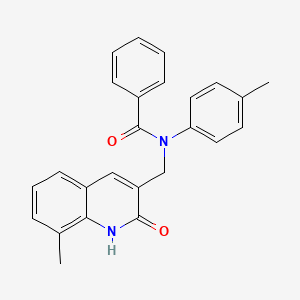
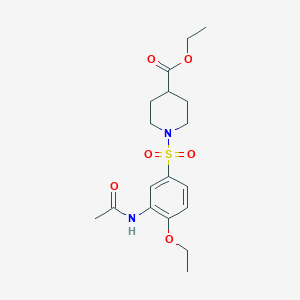
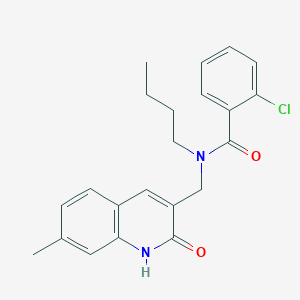
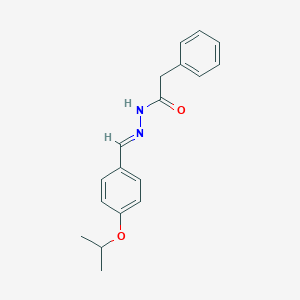
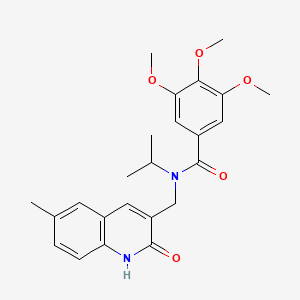
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
